molecular formula C20H20N4O2 B11036164 7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11036164
M. Wt: 348.4 g/mol
InChI Key: BRODAJNGHXHPMO-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: , also known by its chemical formula C17H16N4O2 , is a heterocyclic compound with intriguing properties. Its structure combines a triazolopyrimidine core with aromatic substituents, making it an interesting target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2,4-dimethoxybenzaldehyde and 4-methylphenylhydrazine in the presence of a suitable catalyst can yield the desired triazolopyrimidine scaffold.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the aromatic rings can be replaced via substitution reactions.

Common Reagents and Conditions::

    Hydrazine derivatives: Used for cyclization reactions.

    Metal catalysts: Facilitate key bond-forming steps.

    Acids/Bases: Adjust pH and promote specific reactions.

Major Products:: The primary product is the triazolopyrimidine itself. further functionalization can yield derivatives with altered properties.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine::

    Biological Activity: Investigated for its effects on cellular processes.

    Drug Discovery: Screening for potential therapeutic applications.

Industry::

    Materials Science: Potential use in materials with specific properties.

    Agrochemicals: Evaluation as pesticides or herbicides.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, modulating cellular pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While there are no direct analogs, similar triazolopyrimidines exist. the unique combination of aromatic substituents in our compound sets it apart.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)17-11-18(24-20(23-17)21-12-22-24)16-9-8-15(25-2)10-19(16)26-3/h4-12,18H,1-3H3,(H,21,22,23)

InChI Key

BRODAJNGHXHPMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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